molecular formula C10H14N2 B13637154 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

Cat. No.: B13637154
M. Wt: 162.23 g/mol
InChI Key: KTKITMBZKOQHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine is a chemical compound based on the tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a privileged motif in medicinal chemistry and drug discovery . The tetrahydroisoquinoline core is present in a wide variety of bioactive compounds and alkaloids, and synthetic derivatives are investigated for their diverse pharmacological potential . This amine-substituted derivative is of significant interest in anticancer research. Tetrahydroisoquinoline-based compounds have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast (MCF7), lung (A549), ovarian (A2780), and colorectal (HT-29) cancers . The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) through pathways such as mitochondrial membrane depolarization and increased production of intracellular reactive oxygen species (ROS) . Furthermore, specific tetrahydroisoquinoline derivatives have been identified as potent enzyme inhibitors, targeting key proteins involved in cell cycle progression like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR) . Another promising research avenue explores tetrahydroisoquinoline compounds as potential CD44 antagonists, which may inhibit cancer metastasis and chemoresistance . Researchers value this compound and its analogues as versatile intermediates and key scaffolds in asymmetric synthesis and the development of novel chiral ligands for catalytic applications . This product is intended for research and development purposes only.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

InChI

InChI=1S/C10H14N2/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h5-7H,2-4H2,1H3,(H2,11,12)

InChI Key

KTKITMBZKOQHGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=NC=C2C1)N

Origin of Product

United States

Preparation Methods

Synthesis via Schiff Base Formation and Reduction (Based on Tetrahydroquinoline Analogues)

A closely related method involves the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, which can be adapted for 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine by modifying the substitution pattern:

  • Step 1: Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol.
  • Step 2: Add an appropriate aldehyde (1 equivalent) at 0 °C to form a Schiff base.
  • Step 3: Stir the reaction mixture at 0 °C for 8 hours to avoid by-product formation due to the high reactivity of the primary amine.
  • Step 4: Add water and extract the product with dichloromethane.
  • Step 5: Dry the organic layers over anhydrous sodium sulfate and remove the solvent under vacuum.
  • Step 6: Reduce the imine group formed in the Schiff base to the corresponding amine at 0 °C, typically yielding 35–40%.
  • Step 7: Purify the product by washing with tert-butyl methyl ether.

This method yields the desired amine product with good purity and moderate yield without requiring extensive purification steps.

Multi-Step Synthesis Involving Bischler–Napieralski Cyclization and Reductive Amination

Another well-established route for tetrahydroisoquinoline derivatives includes:

  • Step 1: Formation of an amide intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine and an appropriate acid derivative.
  • Step 2: Catalytic hydrogenation of the intermediate to saturate the ring system.
  • Step 3: Bischler–Napieralski cyclization to form the isoquinoline ring.
  • Step 4: Asymmetric transfer hydrogenation (ATH) using a chiral catalyst (e.g., (R,R)-RuTsDPEN) to reduce the isoquinoline to tetrahydroisoquinoline with stereochemical control.
  • Step 5: Reductive amination to introduce the amine group at the 3-position.

This approach allows for the stereoselective synthesis of tetrahydroisoquinoline derivatives and can be tailored to introduce a methyl group at position 7 by selecting appropriate starting materials.

Green and One-Pot Synthesis in Ionic Liquids

A novel and environmentally benign method involves:

  • Reacting 2-(1-substituted piperidin-4-ylidene)malononitrile, benzaldehyde, and malononitrile or cyanoacetate in an ionic liquid medium at 50 °C.
  • This one-pot reaction proceeds under mild conditions and avoids the use of harsh reagents.
  • The method efficiently constructs highly substituted isoquinoline derivatives, which can be modified to include the 7-methyl and 3-amine functionalities by choosing appropriate reactants.

This green chemistry approach offers advantages in terms of operational simplicity and environmental impact.

Comparative Data Table of Preparation Methods

Methodology Key Steps Reaction Conditions Yield (%) Advantages References
Schiff Base Formation and Reduction Schiff base formation, reduction 0 °C, ethanol, 8 h 35–70 (varies) Mild conditions, good purity
Bischler–Napieralski + ATH + Reductive Amination Cyclization, asymmetric hydrogenation, amination Multi-step, chiral catalyst Moderate to high Stereoselective, versatile
One-Pot Ionic Liquid Synthesis Multi-component reaction in ionic liquid 50 °C, ionic liquid Moderate Green, one-pot, mild conditions

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and substitution pattern of the synthesized compound.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight.
  • Infrared Spectroscopy (IR): Used to verify functional groups, especially amine and aromatic moieties.
  • Chromatography: Reverse-phase HPLC with C18 columns is employed to assess purity and determine log P values, which relate to compound lipophilicity and drug-likeness.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions include:

    Quinoline Derivatives: Formed through oxidation reactions.

    Saturated Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting various biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Derivatives with Modified Amine Groups

In a 2010 study, 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine (compound 3) was used to synthesize a series of 3-arylideneamino derivatives (4a–4h) by condensation with aromatic aldehydes . Key comparisons include:

Compound Substituent Yield (%) Melting Point (°C) Notable Properties
4a Benzylidene 92 166–168 High yield, moderate stability
4b 4-Chlorobenzylidene 85 198–200 Enhanced thermal stability
4c 4-Hydroxybenzylidene 62 224–226 Polar, hydrogen-bonding capacity
4d 2-Hydroxybenzylidene 86 200–202 Chelation potential

Key findings :

  • Electron-withdrawing groups (e.g., Cl in 4b) increase melting points and stability .
  • Hydroxy substituents (4c, 4d) reduce yields due to steric or solubility challenges but enhance polarity .

Commercial Amine Analogues

Enamine Ltd’s catalog lists structurally distinct but functionally related amines :

Compound Name Molecular Formula Molecular Weight (g/mol) Price (USD)
This compound C₉H₁₁ClFNO 203.65 EN300-726430
4-(Methylthio)cyclohexan-1-amine C₁₀H₁₄N₂ 162.24 E8
2-(Pyridin-2-yl)propan-2-amine C₈H₁₂N₂ 136.20 E8

Comparison highlights :

  • The target compound has a higher molecular weight than simpler amines, reflecting its bicyclic structure.
  • Price variability correlates with synthesis complexity; derivatives like 4b–4d may incur higher costs due to multi-step synthesis .

Functional and Pharmacological Differences

  • Bioactivity : Derivatives like 4a–4h were designed for kinase inhibition or antimicrobial activity, whereas simpler amines (e.g., 4-(methylthio)cyclohexan-1-amine) are often intermediates in drug discovery .
  • Solubility : The hydroxy-substituted derivatives (4c, 4d) exhibit improved aqueous solubility compared to the parent compound, enhancing bioavailability .

Biological Activity

7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a tetrahydroisoquinoline skeleton with a methyl group at the 7-position and an amine group at the 3-position, has attracted considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells, suggesting its potential as an anticancer agent. Notably, derivatives of this compound have demonstrated cytotoxic effects against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells, with IC50 values ranging from 5.4 to 17.2 μM .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : The compound can bind to specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in critical biochemical pathways.
  • Signal Transduction Modulation : The compound influences signal transduction pathways that lead to changes in cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
5,6,7,8-TetrahydroquinolineTetrahydroquinolineBase structure without additional substituents
2-Methyl-5,6,7,8-tetrahydroquinolineTetrahydroquinolineMethyl group at the 2-position
5-Methyl-5,6,7,8-tetrahydroisoquinolineTetrahydroisoquinolineMethyl group at the 5-position
4-Aryl-5,6,7,8-tetrahydroisoquinolinesTetrahydroisoquinolineAryl substituents enhance biological activity
5-Nitro-5,6,7,8-tetrahydroisoquinolineTetrahydroisoquinolineNitro group introduces electron-withdrawing effects

The specific methyl and amine substitutions in this compound significantly influence its biological activity compared to other similar compounds.

Study on Anticancer Activity

A study focused on the antiproliferative activity of various derivatives of tetrahydroisoquinolines revealed that certain modifications to the structure enhance binding affinity and selectivity towards cancer-related targets. For instance:

  • Compound (R)-5a was noted for its ability to affect cell cycle phases and induce significant cytotoxicity in A2780 ovarian carcinoma cells .

Antiviral Properties

Recent investigations have also explored the antiviral potential of tetrahydroisoquinoline derivatives. For example:

  • Novel compounds derived from this class have shown effectiveness against SARS-CoV-2 in vitro. One such compound demonstrated an EC50 of approximately 2.78 μM against viral replication in human lung cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.